molecular formula C9H11ClFNO3 B2583369 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride CAS No. 2378506-61-5

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride

Cat. No.: B2583369
CAS No.: 2378506-61-5
M. Wt: 235.64
InChI Key: FHCUBIVOKAOUDU-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminoethoxy group and a fluorine atom attached to a benzoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride typically involves the introduction of the aminoethoxy group and the fluorine atom onto the benzoic acid framework. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2-fluorobenzoic acid, is reacted with 2-aminoethanol under controlled conditions to introduce the aminoethoxy group. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride is unique due to the presence of both the aminoethoxy group and the fluorine atom on the benzoic acid framework. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-(2-aminoethoxy)-2-fluorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13;/h1-2,5H,3-4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUBIVOKAOUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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